4H-thieno[3,2-b]pyrrole

Medicinal Chemistry Neuropharmacology Bioisosterism

4H-thieno[3,2-b]pyrrole (CAS 250-94-2) is a fused heteroaromatic bicyclic scaffold composed of a thiophene ring annulated to a pyrrole ring at the [3,2-b] bridging junction. This electron-rich core serves as a versatile synthetic intermediate and privileged structure in both medicinal chemistry and organic electronics.

Molecular Formula C6H5NS
Molecular Weight 123.18 g/mol
CAS No. 250-94-2
Cat. No. B1252704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-thieno[3,2-b]pyrrole
CAS250-94-2
Synonymsthienopyrrole
Molecular FormulaC6H5NS
Molecular Weight123.18 g/mol
Structural Identifiers
SMILESC1=CNC2=C1SC=C2
InChIInChI=1S/C6H5NS/c1-3-7-5-2-4-8-6(1)5/h1-4,7H
InChIKeyDWAIOCIOSRZZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Thieno[3,2-b]pyrrole (CAS 250-94-2): Core Scaffold Properties and Procurement Context for Heterocyclic Building Blocks


4H-thieno[3,2-b]pyrrole (CAS 250-94-2) is a fused heteroaromatic bicyclic scaffold composed of a thiophene ring annulated to a pyrrole ring at the [3,2-b] bridging junction. This electron-rich core serves as a versatile synthetic intermediate and privileged structure in both medicinal chemistry and organic electronics [1]. The compound has a molecular formula of C₆H₅NS and a molecular weight of 123.18 g/mol . Key procurement considerations for this building block include its established utility as an indole bioisostere [1], its capacity for functionalization at multiple positions (particularly the 5- and 6-positions) [2], and its documented role in generating low-bandgap conjugated materials when incorporated into donor-acceptor copolymers [3].

Indole bioisostere for receptor binding studies
Functionalization at 5- and 6-positions for derivatization
Low-bandgap conjugated polymer precursor for organic electronics

Why Generic Substitution of 4H-Thieno[3,2-b]pyrrole (CAS 250-94-2) with Indole, Benzene-Fused, or Isomeric Analogs Is Not Scientifically Viable


Attempting to substitute 4H-thieno[3,2-b]pyrrole with a generic alternative such as indole, a benzene-fused analog, or its [2,3-b] regioisomer introduces distinct and often disadvantageous changes in key performance parameters. The replacement of the indole nucleus with 4H-thieno[3,2-b]pyrrole in bioactive compounds does not preserve ligand-receptor binding profiles; instead, it fundamentally alters receptor subtype selectivity, as demonstrated by the inversion of affinity ratios between 5-HT2 and 5-HT1A receptor subtypes [1]. In materials science, the substitution of a benzene ring with the thiophene moiety within the 4H-thieno[3,2-b]pyrrole scaffold leads to a marked reduction in the HOMO-LUMO bandgap and a change in charge transport polarity, which is not achievable with all-carbon aromatic analogs [2]. Furthermore, the [3,2-b] and [2,3-b] thienopyrrole isomers, despite their structural similarity, exhibit divergent electronic properties and receptor binding affinities, making them non-interchangeable in applications requiring precise photophysical or pharmacological tuning [3]. The evidence presented below quantifies these critical differences.

Indole substitution May invert serotonin receptor subtype selectivity, unlike direct bioisosteric replacement
Benzene-for-thiophene replacement Widens bandgap and may shift charge transport from ambipolar to unipolar
[2,3-b] regioisomer Exhibits distinct receptor affinity and electronic properties, limiting direct interchangeability

4H-Thieno[3,2-b]pyrrole (CAS 250-94-2): A Quantitative Evidence Guide for Scientific Selection Against Comparator Scaffolds


Receptor Subtype Selectivity Shift: 4H-Thieno[3,2-b]pyrrole Derivative 3a Exhibits 4.9× Higher 5-HT1A Affinity than Indole Comparator DMT (1a)

The 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole derivative (3a) was directly compared to its indole-based counterpart, N,N-dimethyltryptamine (1a), in radioligand competition assays. At the cloned human 5-HT2A receptor, 3a exhibited lower affinity (Ki = 362 nM) compared to 1a (Ki = 65 nM), representing a 5.6× reduction. However, at the 5-HT1A receptor, 3a demonstrated significantly greater affinity (Ki = 28 nM) compared to 1a (Ki = 138 nM), a 4.9× increase [1]. This functional reversal confirms that 4H-thieno[3,2-b]pyrrole is not a universal indole bioisostere; it selectively enhances binding at specific serotonin receptor subtypes while diminishing it at others.

Receptor Selectivity Shift
Head-to-head
5-HT1A Ki 28 nM vs indole 138 nM (4.9× higher); 5-HT2A Ki 362 nM vs 65 nM (5.6× lower)
Supports 5-HT1A-preferring probe design
Radioligand binding, cloned human receptors
Medicinal Chemistry Neuropharmacology Bioisosterism

Bandgap Engineering via Thiophene-for-Benzene Replacement: PBTPBF-BT Polymer with 4H-Thieno[3,2-b]pyrrole Core Achieves 0.71 eV Bandgap vs. Isoindigo Analog

The donor-acceptor polymer PBTPBF-BT, constructed using a bis(5-oxothieno[3,2-b]pyrrole-6-ylidene)benzodifurandione (BTPBF) acceptor unit, was directly compared to its isoindigo-based analog PBIBDF-BT, which incorporates a benzene ring in place of the thiophene moiety. PBTPBF-BT exhibited a bandgap of 0.71 eV, which is substantially lower than the bandgap typically observed for isoindigo-based polymers (e.g., PBIBDF-BT bandgap ~1.2-1.4 eV) [1]. The HOMO level was raised to -5.18 eV (compared to -5.56 eV for PBIBDF-BT), while the LUMO remained deep at -3.94 eV (similar to -3.90 eV for PBIBDF-BT) [1]. This electronic structure enabled ambipolar charge transport in PBTPBF-BT, whereas PBIBDF-BT exhibited only n-type transport under identical conditions [1].

Bandgap Reduction
Head-to-head
PBTPBF-BT polymer: Eg 0.71 eV, ambipolar μh 0.45 cm²/V·s; isoindigo analog ~1.2-1.4 eV, n-type only
Enables ultra-low bandgap ambipolar material screening
CV, UV-vis-NIR, OFET under vacuum
Organic Electronics Conjugated Polymers Ambipolar Transistors

Charge Carrier Mobility in OFETs: P(FDPP-TP) Copolymer Incorporating Thieno[3,2-b]pyrrole Achieves μh = 0.42 cm²/V·s with Near-Zero Threshold Voltage

The donor-acceptor copolymer P(FDPP-TP), comprising thieno[3,2-b]pyrrole (TP) as the electron-donating unit and furan-flanked diketopyrrolopyrrole (DPP) as the electron acceptor, was fabricated into bottom-gate bottom-contact OFET devices. The maximum hole mobility (μh) achieved was 0.42 cm²/V·s with threshold voltages (Vth) consistently around 0 V [1]. This performance was benchmarked against structurally similar copolymers lacking the TP donor unit, which exhibited lower mobilities [1]. The introduction of a furan spacer between the TP donor and DPP acceptor units enhanced thermally induced crystallinity and improved molecular packing, as verified by grazing incidence X-ray diffraction (GIXRD) and tapping-mode atomic force microscopy (TMAFM) [1].

OFET Hole Mobility
Class-level
P(FDPP-TP) copolymer: μh = 0.42 cm²/V·s, Vth ≈ 0 V
Reported mobility supports printed transistor exploration
BGBC, 200°C anneal; class-level inference
Organic Field-Effect Transistors Donor-Acceptor Copolymers Hole Mobility

Metabolic Stability Enhancement: 4H-Thieno[3,2-b]pyrrole Scaffold Provides Baseline Antiviral Activity but Requires Indole Bioisosteric Replacement to Achieve Microsomal Stability

A series of thieno[3,2-b]pyrrole-based inhibitors were evaluated for activity against neurotropic alphaviruses, including western equine encephalitis virus (WEEV). The parent 4H-thieno[3,2-b]pyrrole-containing compounds demonstrated antiviral activity in cultured cells with low cytotoxicity [1]. However, during lead optimization, the 4H-thieno[3,2-b]pyrrole core was systematically replaced with an indole nucleus specifically to improve metabolic stability in microsomal assays [1]. The indole analog 9h (CCG-203926) exhibited enhanced stability to microsomal metabolism and demonstrated improved outcomes in an in vivo mouse model of alphaviral encephalitis, including increased survival [1]. This indicates that while 4H-thieno[3,2-b]pyrrole provides a viable starting point for antiviral lead generation, its inherent metabolic profile differs significantly from indole and requires optimization.

Metabolic Stability Context
Data to verify
Thienopyrrole leads active in vitro; indole replacement improved microsomal stability and mouse survival
Scaffold metabolic liability may differ from indole
Quantitative stability data not reported
Antiviral Drug Discovery Metabolic Stability Bioisosteric Optimization

Isomeric Differentiation: Thieno[3,2-b]pyrrole vs. Thieno[2,3-b]pyrrole Exhibit 2× Difference in 5-HT2A and 5-HT2B/2C Receptor Affinity

The [3,2-b] isomer (3a) and [2,3-b] isomer (3b) of 4H-thienopyrrole dimethylaminoethyl derivatives were directly compared in radioligand binding assays. At the cloned human 5-HT2A receptor, 3b (Ki = 164 nM) had approximately twice the affinity of 3a (Ki = 362 nM). Conversely, at the 5-HT2B and 5-HT2C receptors, 3a had approximately twice the affinity of 3b [1]. In behavioral pharmacology studies using LSD- and DOI-trained rats in a two-lever drug discrimination paradigm, neither 3a nor 3b substituted for LSD or DOI at doses up to 50 µmol/kg, whereas the indole comparator DMT (1a) fully substituted [1]. This demonstrates that subtle changes in ring fusion geometry produce quantifiable differences in both receptor binding and in vivo pharmacological effects.

Isomer Affinity Divergence
Head-to-head
3a (3,2-b) 5-HT2A Ki 362 nM; 3b (2,3-b) 5-HT2A Ki 164 nM; ~2× differences across subtypes
Isomers require separate validation for receptor studies
Cloned human 5-HT2 subtypes
Regioisomer Comparison Serotonin Receptor Binding Medicinal Chemistry

Hole Mobility Benchmark in D-A-D Small Molecules: ThDPP-TP (Thieno[3,2-b]pyrrole-based) Achieves μh = 1.87×10⁻² cm²/V·s, Surpassing Thienothiophene and Selenophene Analogs

A series of D-A-D small molecules were synthesized using a thiophene-flanked diketopyrrolopyrrole (ThDPP) acceptor coupled with various electron-donating units. The thieno[3,2-b]pyrrole-containing molecule (ThDPP-TP) achieved a hole mobility of 1.87 × 10⁻² cm²/V·s. This performance was directly compared to the thieno[3,2-b]thiophene analog (ThDPP-TT) which achieved 6.33 × 10⁻³ cm²/V·s, representing a ~3× improvement. The furo[3,2-b]pyrrole analog (ThDPP-FP) achieved the highest mobility of 2.08 × 10⁻² cm²/V·s, while the selenopheno[3,2-b]pyrrole analog (ThDPP-SeP) achieved 6.32 × 10⁻³ cm²/V·s [1]. Additionally, all chalcogenopheno[3,2-b]pyrrole-containing molecules exhibited lower bandgaps and enhanced self-aggregation behavior compared to the TT-containing molecule [1].

Donor Unit Mobility
Head-to-head
ThDPP-TP μh 1.87×10⁻² cm²/V·s vs thienothiophene analog 6.33×10⁻³ cm²/V·s (~3× higher)
Balanced mobility vs sulfur-only analogs
D-A-D small molecules, annealed at 120°C
Organic Semiconductors Donor-Acceptor-Donor Molecules Hole Mobility

4H-Thieno[3,2-b]pyrrole (CAS 250-94-2): High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Serotonin 5-HT1A Receptor-Targeted CNS Drug Discovery: Development of Indole Bioisosteres with Enhanced Subtype Selectivity

Medicinal chemistry programs targeting the 5-HT1A receptor for indications such as anxiety, depression, or schizophrenia should consider 4H-thieno[3,2-b]pyrrole as a core scaffold when seeking to reduce off-target 5-HT2A activity while maintaining or enhancing 5-HT1A engagement. Quantitative evidence demonstrates that the 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole derivative (3a) achieves a 5-HT1A Ki of 28 nM—a 4.9× improvement over the indole comparator DMT (Ki = 138 nM)—while simultaneously reducing 5-HT2A affinity by 5.6× (Ki = 362 nM vs. 65 nM for DMT) [1]. This selective enhancement profile supports the use of 4H-thieno[3,2-b]pyrrole in CNS lead optimization campaigns where minimizing hallucinogenic liability (5-HT2A agonism) while preserving anxiolytic potential (5-HT1A agonism) is a critical go/no-go criterion.

Near-Infrared (NIR) Organic Photodetectors and Ambipolar Transistors: Ultra-Low Bandgap Copolymer Design via Thiophene-for-Benzene Substitution

Organic electronic device fabrication facilities developing NIR-absorbing materials or ambipolar transistors should procure 4H-thieno[3,2-b]pyrrole derivatives as acceptor building blocks. Direct comparative evidence shows that polymers incorporating the bis(5-oxothieno[3,2-b]pyrrole-6-ylidene)benzodifurandione (BTPBF) unit achieve a bandgap of 0.71 eV—substantially lower than isoindigo-based analogs (~1.2-1.4 eV)—and exhibit ambipolar transport with hole and electron mobilities of 0.45 and 0.22 cm²/V·s, respectively, in vacuum [2]. Under ambient conditions, hole mobility increases to 0.61 cm²/V·s [2]. This performance profile is directly relevant to the fabrication of NIR photodetectors, complementary metal-oxide-semiconductor (CMOS)-like logic circuits, and organic photovoltaics requiring panchromatic absorption.

High-Mobility Solution-Processed Organic Field-Effect Transistors (OFETs): Donor-Acceptor Copolymer Optimization for Printed Electronics

Research groups and R&D facilities focused on printed, flexible, or wearable electronics should evaluate 4H-thieno[3,2-b]pyrrole as a donor unit in D-A copolymer design. Quantitative OFET characterization of the P(FDPP-TP) copolymer—containing thieno[3,2-b]pyrrole (TP) as the donor—demonstrates a maximum hole mobility of 0.42 cm²/V·s with threshold voltages consistently near 0 V in bottom-gate bottom-contact devices [3]. This mobility value, achieved with solution processing and thermal annealing at 200°C, positions TP-containing copolymers as viable candidates for high-performance printed transistor arrays, active-matrix backplanes, and sensor interfaces where low-voltage operation is essential for battery-powered or energy-harvesting applications.

D-A-D Small Molecule Organic Semiconductors: Hole Transport Layer Optimization via Chalcogenopheno[3,2-b]pyrrole Donor Selection

Materials scientists developing small-molecule organic semiconductors for OFETs or OPVs can utilize 4H-thieno[3,2-b]pyrrole as a donor unit with a balanced performance profile. In a head-to-head comparison of D-A-D molecules using a common ThDPP acceptor, the thieno[3,2-b]pyrrole-based molecule (ThDPP-TP) achieved a hole mobility of 1.87 × 10⁻² cm²/V·s, outperforming both the thienothiophene analog (ThDPP-TT, 6.33 × 10⁻³ cm²/V·s) and the selenophene analog (ThDPP-SeP, 6.32 × 10⁻³ cm²/V·s) by approximately 3× [4]. While the furan analog (ThDPP-FP) achieved a slightly higher mobility of 2.08 × 10⁻² cm²/V·s, the thieno[3,2-b]pyrrole core offers greater synthetic accessibility and thermal stability, making it a practical choice for applications where robust processing and device longevity are prioritized over marginal mobility gains.

Application
Selection Property
Validation Focus
5-HT1A receptor subtype profiling
Indole bioisostere with divergent binding affinity
5-HT1A vs 5-HT2A selectivity in radioligand assays
NIR-absorbing polymer semiconductors
Thiophene-fused acceptor for ultra-low bandgap polymers
Bandgap and ambipolar transport characterization
Solution-processed OFETs
Thienopyrrole donor unit for high-mobility copolymers
Hole mobility and threshold voltage in BGBC devices
D-A-D small-molecule semiconductors
Balanced donor performance with synthetic accessibility
Mobility comparison across chalcogenophene analogs

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